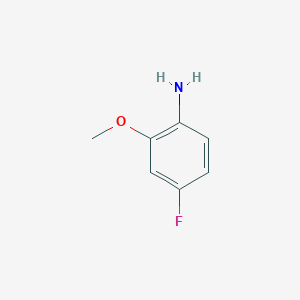

4-Fluoro-2-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRRMRUVYDETQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543136 | |

| Record name | 4-Fluoro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-91-9 | |

| Record name | 4-Fluoro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Fluoro 2 Methoxyaniline

Established Synthetic Routes to 4-Fluoro-2-methoxyaniline

The primary and most direct synthetic route to this compound involves the chemical reduction of its nitro precursor, 4-fluoro-2-nitroanisole (B1348801). nbinno.com This transformation is typically achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon or the use of zinc metal in the presence of hydrochloric acid. nbinno.com The selection of the reducing agent and reaction conditions is critical to ensure a high yield and purity of the final aniline (B41778) product. nbinno.com

An alternative, albeit more complex, pathway begins with 2-fluorophenol. This route involves a multi-step process that includes nitration, alkylation with dimethyl sulfate, and subsequent reduction of the nitro group. However, this method is often hampered by challenges related to regioselectivity during the initial nitration step.

In multi-step syntheses involving this compound, particularly those involving harsh reagents like nitrating agents, the protection of the primary amine functionality is crucial. researchgate.net The nucleophilic and easily oxidizable nature of the amino group makes it susceptible to undesirable side reactions. acs.org

A widely employed strategy is the acetylation of the amine to form an acetamide (B32628), specifically N-(4-fluoro-2-methoxyphenyl)acetamide. researchgate.netchemicalbook.com This is typically accomplished by treating this compound with acetic anhydride (B1165640) in a suitable solvent like acetic acid. researchgate.netchemicalbook.com The resulting acetamide is significantly less reactive, allowing subsequent reactions, such as nitration, to proceed with greater control and selectivity. acs.orggoogle.com

The protecting group must be stable under the reaction conditions and easily removable afterward. researchgate.net Carbamate protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) are also common in organic synthesis for protecting amines. masterorganicchemistry.comorganic-chemistry.orgnih.gov Following the desired chemical transformation on the aromatic ring, the acetyl group can be readily removed through hydrolysis, typically under acidic conditions (e.g., using hydrochloric acid) or basic conditions, to regenerate the amine functionality. google.comchemicalbook.com

Advanced Synthetic Transformations Involving this compound as a Building Block

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. nbinno.comchemicalbook.com Its functional groups can undergo a variety of chemical transformations, with nitration being one of the most significant.

The nitration of this compound is a key step in the synthesis of several important pharmaceutical intermediates, including 4-fluoro-2-methoxy-5-nitroaniline (B580436). chemicalbook.comacs.org This nitroaniline is a crucial precursor for the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, osimertinib (B560133). researchgate.netacs.org

To avoid oxidation of the amino group and control the regioselectivity of the nitration, the reaction is performed on the acetyl-protected form, N-(4-fluoro-2-methoxyphenyl)acetamide. acs.org The electron-donating methoxy (B1213986) and amino (as acetamido) groups direct the incoming nitro group primarily to the C5 position, which is ortho to the methoxy group and meta to the acetamido group.

Scaling up nitration reactions presents significant safety and efficiency challenges due to their highly exothermic nature. acs.orgacs.org Extensive research has focused on optimizing nitration protocols for this compound to ensure safety, improve yield, and facilitate large-scale production.

Initial batch experiments using conventional nitrating agents like potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid (H₂SO₄) at low temperatures resulted in heterogeneous mixtures and only trace amounts of the desired product, with significant side product formation. acs.org A more successful batch approach involved using aqueous nitric acid (HNO₃) in acetic acid at elevated temperatures (80 °C) in a microwave reactor, which yielded the desired product in 94% yield along with a minor regioisomer (<6%). acs.org This system is considered predominantly kinetically controlled. acs.org

Further optimization for a scalable process involved exploring a mass-transfer-limited system using fuming nitric acid and fuming sulfuric acid (oleum) as a water scavenger. acs.orgacs.org This approach allows for much faster reaction times. The optimization process involved adjusting temperature, residence time, and the equivalents of the nitrating agent to maximize yield and purity. acs.org

Table 1: Optimization of Kinetically Controlled Nitration in a Continuous Flow Reactor

| Entry | Temperature (°C) | Residence Time (min) | Yield of Product (%) |

|---|---|---|---|

| 1 | 20 | 2 | 94 |

| 2 | 40 | 2 | 97 |

| 3 | 40 | 1 | 88 |

| 4 | 60 | 1 | 97 |

| 5 | 80 | 0.5 | >99 |

This table is based on data for the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide using aqueous HNO₃ in acetic acid, demonstrating that increasing temperature can significantly reduce the required residence time while achieving high yields. acs.orgacs.org

To overcome the safety and scalability limitations of batch nitration, continuous flow chemistry has emerged as a superior alternative. thieme-connect.debeilstein-journals.orgbeilstein-journals.org Flow reactors offer significantly better heat transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely, making the process inherently safer and more scalable. acs.orgacs.org

A scalable, telescoped continuous flow process has been developed for the acetylation and subsequent nitration of this compound. researchgate.netacs.orgacs.org In this process, the aniline is first acetylated in a flow reactor, and the output stream is then directly mixed with the nitrating agent in a second microreactor module. researchgate.netdoi.org

The mechanistic understanding of the reaction kinetics is crucial for designing an efficient flow process. acs.org Nitration reactions can be categorized based on their intrinsic rates:

Type A: Mass-transfer-limited reactions with half-lives of less than one second. These are mixing-controlled. The system using fuming nitric acid and fuming sulfuric acid falls into this category. acs.org

Type B/C: Kinetically controlled reactions with half-lives of seconds to minutes. The system using aqueous nitric acid in acetic acid is an example of a Type B/C reaction. acs.org

This understanding allows for the selection of appropriate reactor configurations and operating conditions. acs.org For the Type A system, efficient mixing is paramount, while for the Type B/C system, residence time and temperature are the key optimization parameters. The developed flow process was successfully scaled from a laboratory throughput of 25 mmol/h to a pilot-scale production of 2 mol/h (0.46 kg/h ) with an isolated yield of 83%. acs.org

Nitration Reactions of this compound

Investigation of Kinetically Controlled vs. Mass-Transfer-Limited Nitration Regimes

Research into the nitration of the acetylated form of this compound, N-(4-fluoro-2-methoxyphenyl)acetamide, has explored different reaction regimes to optimize yield and safety, particularly within continuous flow microreactors. researchgate.netnih.gov Two primary regimes have been investigated:

Kinetically Controlled Nitration: This regime is characterized by reaction rates that are primarily dependent on reactant concentrations and temperature. A mixture of acetic acid and aqueous nitric acid is typically used. researchgate.netnih.gov In batch microwave reactor experiments, treating a 1 M solution of the substrate in acetic acid with 30 equivalents of concentrated nitric acid at 80°C for 15 minutes resulted in a 94% yield of the desired 4-fluoro-2-methoxy-5-nitroaniline product. wikipedia.org When translated to a continuous flow system, this method required a residence time of 16 minutes at 70°C to achieve a 98% yield. researchgate.net

Mass-Transfer-Limited Nitration: In this regime, the reaction rate is limited by the speed at which reactants can be brought together, which is often the case in multiphase systems. A water-free mixture of acetic acid, fuming nitric acid, and fuming sulfuric acid (oleum) exemplifies this condition. researchgate.netnih.gov This approach is very fast and highly exothermic. The use of a continuous flow reactor is particularly advantageous here, as its excellent mass and heat transfer capabilities can manage the reaction's intensity and improve safety. researchgate.net

The choice between these regimes depends on the desired scale and safety parameters of the synthesis. Flow chemistry offers precise control over both, making it a superior choice for scaling up hazardous nitration reactions. researchgate.net

| Regime | Reagents | Conditions (Batch) | Yield (Batch) | Conditions (Flow) | Yield (Flow) |

|---|---|---|---|---|---|

| Kinetically Controlled | Acetic Acid, Aqueous HNO₃ | 80°C, 15 min | 94% wikipedia.org | 70°C, 16 min | 98% researchgate.net |

| Mass-Transfer-Limited | Acetic Acid, Fuming HNO₃, Fuming H₂SO₄ | Not typically performed in batch due to hazard | N/A | Optimized in flow for safety and speed | High researchgate.net |

Mitigation of Side Reactions and Hazard Management in Nitration

Nitration reactions are associated with significant safety hazards, including the risk of thermal runaway and the formation of explosive intermediates. researchgate.netnih.gov Direct nitration of this compound often leads to undesired side products, likely through oxidation of the highly reactive amino group. wikipedia.org

To circumvent these issues, a key strategy is the protection of the amine functionality via acetylation. This involves converting the aniline to an acetamide, which deactivates the ring and protects the amino group from oxidation. nih.gov

Furthermore, the use of excess acetic anhydride in the preceding acetylation step can lead to the in-situ formation of acetyl nitrate when nitric acid is introduced. wikipedia.org While acetyl nitrate is a potent nitrating agent, it is also explosive. The hazard is manageable in a continuous flow reactor due to the very small reaction volumes at any given moment, which prevents the accumulation of dangerous quantities of the intermediate. wikipedia.org This intrinsic safety is a major advantage of flow chemistry for managing hazardous reactions. researchgate.netnih.gov

Acetylation of this compound

The acetylation of this compound is a crucial preliminary step for reactions such as nitration, serving to protect the amine group. nih.gov The reaction is typically carried out using acetic anhydride.

In a representative procedure, this compound is dissolved in acetic acid, and acetic anhydride is added slowly at a controlled temperature of 25-35°C. google.com The mixture is then heated to 90°C and held for several hours to ensure the reaction goes to completion. google.com This process has also been optimized in a continuous flow setup, where a solution of the aniline in acetic acid and a solution of acetic anhydride are mixed and heated. wikipedia.org Excellent yields can be achieved with very short residence times. For instance, a yield of over 99% was obtained with a residence time of just 30 seconds by heating the reactor to 80°C. wikipedia.org

| Entry | Temperature (°C) | Residence Time | Yield (%) |

|---|---|---|---|

| 1 | 20 | ~2 min | 94 |

| 2 | 20 | 1 min | 88 |

| 3 | 60 | 1 min | >99 |

| 4 | 80 | 30 s | >99 |

Ullman Coupling Reactions with Related Halogenated Anisidines

The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted cross-coupling reaction used to form carbon-heteroatom bonds. wikipedia.org The variant that forms C-N bonds, known as the Goldberg reaction, couples an aryl halide with an amine. wikipedia.org This reaction is comparable to the palladium-catalyzed Buchwald-Hartwig amination but typically requires harsher conditions, including high temperatures (often over 210°C) and polar aprotic solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org

The generally accepted mechanism involves the in-situ formation of a copper(I) amide from the starting amine. This copper(I) species then reacts with the aryl halide in a metathesis-like step to form the desired C-N bond and a copper(I) halide. wikipedia.org

For a substrate like a bromo-substituted fluoro-methoxyaniline, the Ullmann reaction would proceed by coupling it with another amine in the presence of a copper catalyst and a base. The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups. wikipedia.org

Formation of Quinoline (B57606) Derivatives via Combes Quinoline Synthesis

The Combes quinoline synthesis is a classic method for preparing substituted quinolines. It involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org The reaction proceeds through three main steps:

Nucleophilic addition of the aniline to a protonated carbonyl of the β-diketone, followed by dehydration to form a Schiff base intermediate.

Tautomerization of the Schiff base to an enamine.

An acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step, followed by dehydration to yield the aromatic quinoline ring system. wikipedia.org

The regioselectivity of the ring closure is influenced by the substituents on the aniline ring. For methoxy-substituted anilines like this compound, the electron-donating methoxy group, along with the fluoro group, will direct the electrophilic cyclization to one of the available ortho positions on the aniline ring. wikipedia.org The steric bulk of the substituents on both the aniline and the β-diketone also plays a significant role in determining the final product structure. wikipedia.org

Preparation of Azides for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high yield, reliability, and simplicity. This reaction efficiently and specifically forms a 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne.

Aromatic azides, required for this reaction, are readily synthesized from the corresponding primary anilines. The standard procedure involves a two-step sequence:

Diazotization: The primary aromatic amine, this compound, is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂). This generates nitrous acid (HNO₂) in situ, which reacts with the aniline to form a diazonium salt (4-fluoro-2-methoxybenzenediazonium chloride).

Azide Substitution: The resulting diazonium salt solution is then treated with sodium azide (NaN₃). The azide ion displaces the dinitrogen group (N₂) to yield the corresponding aromatic azide, 1-azido-4-fluoro-2-methoxybenzene.

This azide can then be used as a building block in CuAAC reactions to link the 4-fluoro-2-methoxyphenyl moiety to various alkyne-containing molecules.

Reductive Elimination Reactions in Palladium-Catalyzed C-N Bond Formation

Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, has become a fundamental method for synthesizing aryl amines. The catalytic cycle for this reaction involves three key steps: oxidative addition, amination (ligand substitution), and reductive elimination. libretexts.org

The final, product-forming step of the catalytic cycle is reductive elimination. In this step, the C-N bond is formed from an intermediate palladium(II) amido complex, which contains both the aryl group and the amino group bound to the palladium center. This concerted step regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.org

For a reaction involving this compound and an aryl halide (e.g., bromobenzene), the catalytic cycle would be as follows:

Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst to form a Pd(II) complex.

Amine Coordination and Deprotonation: this compound coordinates to the Pd(II) center, and a base removes the proton from the nitrogen to form a palladium amido complex.

Reductive Elimination: The aryl group and the newly formed anilido ligand are eliminated from the palladium center, forming the new C-N bond of the diarylamine product and regenerating the Pd(0) catalyst.

Mechanistic Studies of Reductive Elimination from Alkylpalladium(II) Amido Complexes

The synthesis of substituted anilines, including this compound, can be achieved through carbon-nitrogen bond-forming reactions, often catalyzed by transition metals like palladium. A key step in many of these catalytic cycles is the reductive elimination from an alkylpalladium(II) amido complex. This step involves the formation of a C(sp³)–N bond from a palladium center, releasing the final product.

Mechanistic investigations into this process have provided significant insights. Studies on phosphine-ligated alkylpalladium(II) amido complexes show that the rate of reductive elimination is highly dependent on the electronic and steric properties of the ligands attached to the palladium. Specifically, the nature of the anilido ligand (the deprotonated form of the aniline) plays a crucial role. Research indicates that reductive elimination is slower for complexes containing less electron-rich or more sterically hindered anilido ligands. nih.gov Conversely, more electron-rich and less sterically hindered anilides facilitate a faster reaction. nih.gov

In the context of this compound, the corresponding anilido ligand possesses a methoxy group, which is electron-donating, and a fluorine atom, which is electron-withdrawing. The interplay of these electronic effects influences the nucleophilicity of the nitrogen atom and, consequently, the rate of the C-N bond-forming reductive elimination.

The coordination number of the palladium complex is also a critical factor. Three-coordinate complexes, such as those ligated with bulky phosphines like t-Bu₃P, generally undergo reductive elimination more rapidly than four-coordinate complexes. nih.gov For instance, the free-energy barriers for reductive elimination from t-Bu₃P-ligated complexes were found to be approximately 3 kcal/mol lower than for similar N-heterocyclic carbene (NHC)-ligated complexes. nih.gov

Kinetic Studies and Hammett Plot Analysis in Reductive Elimination

Kinetic studies provide quantitative data on reaction rates and mechanisms. A Hammett plot is a tool used in physical organic chemistry to investigate the relationship between the electronic properties of substituents on an aromatic ring and the reaction rate. nih.gov By plotting the logarithm of the reaction rate constant against a substituent constant (sigma, σ), a linear relationship is often observed. The slope of this line (rho, ρ) gives information about the charge distribution in the transition state of the reaction. nih.gov

While a specific Hammett study for the C-N reductive elimination to form this compound is not detailed in the provided sources, the principles from related systems are applicable. The general finding that electron-donating groups on the anilido ligand accelerate the rate of reductive elimination corresponds to a negative rho (ρ) value. nih.gov This indicates that there is a buildup of positive charge at the reaction center in the transition state, which is stabilized by electron-donating substituents.

Kinetic data from related palladium-catalyzed reactions further underscore these electronic influences. For example, in C-F reductive elimination from Palladium(IV) fluoride (B91410) complexes, Hammett plots have shown that the electronic nature of ancillary ligands significantly impacts the reaction rate, with rho values varying from negative to positive depending on which ligand is modified. nih.gov This highlights the sensitivity of reductive elimination processes to the electronic environment around the metal center.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally friendly, minimizing waste and avoiding the use of hazardous substances. sphinxsai.com These principles are increasingly being applied to the synthesis of important chemical intermediates like this compound.

Development of Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic protocols for this compound focuses on improving safety, reducing waste, and enhancing efficiency. Traditional synthetic routes have sometimes relied on nitration reactions, which can pose thermal hazards and suffer from poor regioselectivity, necessitating chromatographic separation of isomers. orgsyn.org

One greener alternative that has been explored is the use of an Ullman coupling reaction starting from the commercially available 2-fluoro-4-iodoaniline. orgsyn.org This approach avoids the harsh conditions and safety concerns associated with nitration and the handling of hazardous reagents like dimethyl sulfate. orgsyn.org

Another key aspect of green synthesis is the choice of solvent. Protocols that utilize more environmentally friendly solvents, such as ethanol (B145695), are preferred. For instance, multicomponent reactions (MCRs) performed in ethanol represent an efficient and benign synthetic strategy. researchgate.net These reactions often feature operational simplicity and high atom economy, meaning a larger proportion of the atoms from the reactants are incorporated into the final product, thus minimizing waste. sphinxsai.comresearchgate.net

Reactivity and Reaction Mechanisms of 4 Fluoro 2 Methoxyaniline

Influence of Fluorine Substituent on Reactivity and Polarity

The presence of a fluorine atom at the 4-position of the aniline (B41778) ring significantly modulates the electronic environment and, consequently, the reactivity and polarity of 4-Fluoro-2-methoxyaniline. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density of the aromatic ring and the basicity of the amino group compared to non-fluorinated aniline. The decreased nucleophilicity of the amino group is a key consequence of this electron withdrawal. mdpi.com

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using Hammett substituent constants (σ). The σ value reflects the inductive and resonance effects of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. wikipedia.org

| Substituent | Hammett Constant (σp) | Inductive Effect | Resonance Effect |

|---|---|---|---|

| -F | +0.06 | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) |

| -OCH₃ | -0.27 | Weakly Electron-Withdrawing (-I) | Strongly Electron-Donating (+M) |

| -NH₂ | -0.66 | Weakly Electron-Withdrawing (-I) | Very Strongly Electron-Donating (+M) |

Data sourced from various chemistry resources on Hammett constants. oup.comscience.govstenutz.eu

Nucleophilic Substitution Pathways Involving the Amino Group

The amino group of this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. It readily participates in nucleophilic substitution and addition reactions with various electrophiles. Despite the electron-withdrawing effect of the fluorine atom reducing its basicity, the amino group remains sufficiently reactive to engage in numerous transformations. mdpi.com

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemimpex.comnbinno.com For instance, it is used to prepare ortho-substituted phenylureas, which are known to act as 5-Hydroxytryptamine (5-HT3) receptor antagonists. nbinno.comchemicalbook.com In these reactions, the amino group attacks an isocyanate or a similar electrophilic species.

Another significant application involves its reaction with chloro-substituted heterocycles, such as pyrimidines. In a typical nucleophilic aromatic substitution (SNAr) reaction, the amino group of this compound displaces a chlorine atom on an electron-deficient aromatic or heteroaromatic ring. chemicalbook.com

Example Reaction Pathways:

| Reactant | Reaction Type | Product Class | Significance |

|---|---|---|---|

| Isocyanate (R-N=C=O) | Nucleophilic Addition | Phenylureas | Precursors to 5-HT3 receptor antagonists nbinno.comchemicalbook.com |

| 2-Chloropyrimidine derivative | Nucleophilic Aromatic Substitution (SNAr) | 4-N-(substituted)pyrimidin-2-amine | Synthesis of bioactive heterocyclic compounds chemicalbook.com |

| Acetic Anhydride (B1165640) | Nucleophilic Acyl Substitution | N-(4-fluoro-2-methoxyphenyl)acetamide | Protection of the amino group or synthesis of amides chemicalbook.com |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents. wikipedia.org

Amino (-NH₂) and Methoxy (B1213986) (-OCH₃) Groups: Both are powerful activating groups and are ortho, para-directors. askfilo.comorganicchemistrytutor.com They strongly donate electron density to the ring via resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction, particularly when the electrophile attacks the positions ortho and para to them. libretexts.org

In this compound, the substituents are positioned as follows: -NH₂ at C1, -OCH₃ at C2, and -F at C4. The powerful activating and directing effects of the amino and methoxy groups dominate the reaction. The -NH₂ group is one of the strongest activating groups, followed by -OCH₃. The positions ortho and para to these groups are highly activated.

Considering the positions on the ring:

C3: Ortho to -OCH₃ and meta to -NH₂ and -F.

C5: Ortho to -F, meta to -OCH₃, and para to -NH₂.

C6: Ortho to -NH₂ and meta to -F.

The strongest activation is provided by the -NH₂ group, directing to its ortho (C6) and para (C5) positions. The -OCH₃ group directs to its ortho (C3) and para (C6) positions. The fluorine atom directs to its ortho (C3 and C5) positions. The combined effect of these groups, particularly the dominant -NH₂ and -OCH₃ groups, makes positions C3, C5, and C6 the most likely sites for electrophilic attack. Steric hindrance from the adjacent methoxy group might slightly disfavor substitution at C3. Therefore, substitution is most likely to occur at the C5 and C6 positions. For instance, bromination of this compound can lead to the formation of bromo-substituted derivatives. nbinno.com

Oxidative Transformations and Potential Side Reactions

Aromatic amines, including substituted anilines, are susceptible to oxidation, which can sometimes be a competing side reaction during other transformations or a desired synthetic route. The oxidation of anilines can yield a variety of products depending on the oxidant and the reaction conditions. tsijournals.com

The initial step in the oxidation of anilines often involves the formation of a radical cation by the removal of an electron from the nitrogen atom or the π-system of the ring. umn.edu The presence of electron-donating groups like -NH₂ and -OCH₃ increases the electron density of the ring, making it more susceptible to oxidation.

Potential oxidative transformations for this compound include:

Formation of Nitroso and Nitro Compounds: Strong oxidizing agents can convert the amino group into a nitroso (-NO) or a nitro (-NO₂) group. rsc.org For example, peroxy acids are known to oxidize anilines to the corresponding nitroso compounds. rsc.org

Formation of Azoxybenzenes: In the presence of certain oxidants like hydrogen peroxide, anilines can undergo oxidative coupling to form azoxybenzenes. acs.org This transformation typically proceeds through intermediate nitroso and hydroxylamine species.

Polymerization: Under strongly oxidizing conditions, anilines can polymerize to form complex, often deeply colored, polymeric materials (aniline black). This is a common side reaction, especially in the presence of strong acids and oxidants.

The specific outcome of an oxidation reaction on this compound would be influenced by the nature of the substituents. The electron-donating amino and methoxy groups facilitate oxidation, while the electron-withdrawing fluorine atom may have a slight deactivating effect on this process. Careful control of reaction conditions is necessary to achieve selective oxidation and avoid unwanted side reactions like polymerization. tsijournals.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Fluoro-2-methoxyaniline, offering detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts and coupling patterns. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically downfield due to the electron-withdrawing effect of the oxygen atom. The protons of the amino group (-NH₂) would also produce a singlet, though its chemical shift can be variable and the peak may be broad. The three aromatic protons would show complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display seven distinct signals corresponding to the seven carbon atoms: one for the methoxy group, and six for the aromatic ring. The carbons bonded to the electronegative fluorine, oxygen, and nitrogen atoms would be significantly shifted downfield. The C-F coupling would further split the signals of the carbon atoms, providing valuable structural information.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.8 | ~55-56 | s (¹H), q (¹³C, ¹JCH) |

| -NH₂ | ~3.7 (broad) | N/A | s (broad) |

| Ar-H3 | ~6.6 | ~102-104 | dd (¹H) |

| Ar-H5 | ~6.7 | ~110-112 | dd (¹H) |

| Ar-H6 | ~6.8 | ~116-118 | dd (¹H) |

| Ar-C1 (-NH₂) | N/A | ~136-138 | C |

| Ar-C2 (-OCH₃) | N/A | ~147-149 | C |

| Ar-C3 | N/A | ~102-104 | CH |

| Ar-C4 (-F) | N/A | ~155-158 (d, ¹JCF ≈ 235-245 Hz) | CF |

| Ar-C5 | N/A | ~110-112 | CH |

| Ar-C6 | N/A | ~116-118 | CH |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.ilwikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for monitoring reactions and elucidating mechanisms. nih.govnih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring, likely in the typical range for aryl fluorides. wikipedia.org

In research, this technique can be used to track the progress of reactions involving this compound. For example, if the compound undergoes a substitution reaction at a position near the fluorine atom, the electronic environment would change, resulting in a shift in the ¹⁹F signal. This allows for real-time monitoring of reactant consumption and product formation. The sensitivity of the ¹⁹F chemical shift to changes in pH can also be exploited, as demonstrated in studies of other fluoroanilines which have been developed as ¹⁹F NMR-based pH indicators. nih.govnih.gov

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. The diffusion rate of a molecule is related to its size and shape; larger molecules diffuse more slowly than smaller ones. This technique, sometimes referred to as "NMR chromatography," can be used to estimate the molecular weight of a compound in solution.

For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient. By calibrating the experiment with compounds of known molecular weight under identical solvent and temperature conditions, the diffusion coefficient of this compound can be correlated to its molecular weight, confirming its monomeric state in solution. This method is also invaluable for analyzing reaction mixtures to confirm the formation of a larger product from the smaller aniline (B41778) starting material.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Key expected peaks include the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C-O stretching of the aryl ether (methoxy group) would produce a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-F stretch would be visible as a strong absorption in the 1200-1000 cm⁻¹ region. Aromatic C=C ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Alkyl (C-H) | Stretch (in -OCH₃) | 2850 - 3000 | Medium |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium to Strong |

| Aryl Ether (C-O) | Asymmetric Stretch | ~1250 | Strong |

| Aryl Fluoride (B91410) (C-F) | Stretch | 1000 - 1200 | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₈FNO), high-resolution mass spectrometry (HRMS) can determine its exact mass with high precision, confirming its elemental formula. The monoisotopic mass of the compound is 141.058992 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 141. This peak corresponds to the intact molecule with one electron removed. The fragmentation pattern provides further structural evidence. Plausible fragmentation pathways for this compound would include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 126. Subsequent loss of carbon monoxide (CO) from this fragment could yield an ion at m/z 98. libretexts.org

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For this compound, with the chemical formula C₇H₈FNO, the theoretical elemental composition can be calculated based on its atomic weights. This analysis is typically performed using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentages of carbon, hydrogen, and nitrogen.

Comparing the experimentally determined percentages with the calculated theoretical values is a crucial step in verifying the purity and confirming the empirical formula of a synthesized batch of the compound.

Table 3: Elemental Composition of this compound (C₇H₈FNO)

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 59.57% |

| Hydrogen | H | 5.71% |

| Fluorine | F | 13.46% |

| Nitrogen | N | 9.92% |

| Oxygen | O | 11.34% |

Compound Index

Chromatographic Techniques in Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of this compound, serving to separate the compound from impurities, starting materials, and by-products. These methods are crucial for assessing purity, monitoring reaction progress, and preparing highly pure samples for further research. The choice of technique depends on the specific analytical goal, ranging from rapid qualitative checks to precise quantitative analysis.

Thin-Layer Chromatography (TLC) is a highly versatile and rapid method used for the qualitative analysis of this compound. sigmaaldrich.com It is frequently employed in synthetic chemistry to monitor the progress of reactions involving this compound, to identify its presence in a mixture, and to determine the appropriate solvent system for larger-scale purification via column chromatography. chemistryhall.com

In a typical application, a solution of the sample is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. chemistryhall.com The plate is then placed in a sealed chamber containing a mobile phase (eluent). As the eluent moves up the plate by capillary action, the components of the sample travel at different rates based on their affinity for the stationary phase and solubility in the mobile phase. chemistryhall.com The separation is visualized under UV light or by using a staining agent. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and TLC system. sigmaaldrich.com

TLC is particularly useful for:

Reaction Monitoring: Quickly determining if the starting material has been consumed and converted to the desired product.

Purity Screening: Providing a fast, qualitative assessment of purity by revealing the number of components in a sample. The presence of multiple spots indicates impurities. news-medical.net

Solvent System Optimization: Screening various mobile phases to find the optimal conditions for separation on a larger scale, such as flash chromatography. chemistryhall.com

Table 1: Example TLC System for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass support |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents, e.g., Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Sample Preparation | The compound is dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate. |

| Detection | UV light at 254 nm; or staining with a potassium permanganate (B83412) or iodine chamber. |

| Expected Result | A single spot under optimal conditions, with an Rf value characteristic of the compound's polarity. |

Gas Chromatography (GC) is a powerful technique for the quantitative purity assessment of volatile and thermally stable compounds like this compound. Commercial suppliers often use GC to certify the purity of this chemical, frequently reporting values greater than 98%. chemimpex.comtcichemicals.comtcichemicals.com

In GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized. An inert carrier gas (mobile phase), such as helium or nitrogen, carries the vaporized sample through a long, thin column (stationary phase). The separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. A detector at the end of the column, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) well-suited for nitrogenous compounds, records the elution of each component. epa.gov The result is a chromatogram where the area of each peak is proportional to the concentration of the corresponding compound.

Table 2: Typical GC Parameters for Purity Analysis of Aromatic Amines

| Parameter | Specification |

|---|---|

| Instrument | Gas Chromatograph with FID or NPD |

| Column | Fused silica capillary column (e.g., SE-54 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. epa.gov |

| Carrier Gas | Helium or Nitrogen at a constant flow rate. |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min. |

| Detector Temperature | 300 °C |

| Data Analysis | Peak area percent calculation to determine purity. |

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the purity determination and quantitative analysis of this compound. These methods are particularly valuable for non-volatile or thermally sensitive compounds and offer high resolution and sensitivity. Purity analysis for similar fluoro-methoxy-aniline isomers is often performed using HPLC. ruifuchemical.com

In HPLC, a liquid solvent (mobile phase) pumps a sample mixture through a column filled with a solid adsorbent material (stationary phase). Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. sielc.com Reversed-phase chromatography is commonly used, employing a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). sielc.com

UPLC operates on the same principles as HPLC but uses smaller particle sizes in the column (typically <2 µm), which allows for higher pressure, increased resolution, faster run times, and lower solvent consumption. sielc.com

Table 3: Illustrative HPLC/UPLC Conditions for this compound

| Parameter | Specification |

|---|---|

| System | HPLC or UPLC system with UV Detector |

| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, 1.8 µm for UPLC) |

| Mobile Phase | Gradient elution using Acetonitrile and Water (with 0.1% formic acid for better peak shape). sielc.com |

| Flow Rate | 1.0 mL/min (HPLC); 0.4 mL/min (UPLC) |

| Detection | UV absorbance, typically monitored in the 200-400 nm range. chromforum.org |

| Column Temperature | 30 °C |

| Analysis Goal | Separation of the main compound from process-related impurities and degradation products. |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net For this compound, which can exist as a solid or be converted into a crystalline salt, single-crystal XRD provides unambiguous information about its molecular structure and packing in the solid state. If a single crystal is not available, Powder X-ray Diffraction (PXRD) can be used to analyze the bulk crystalline material. rsc.org

In a single-crystal XRD experiment, a beam of X-rays is directed at a small, high-quality crystal. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles of the molecule can be determined with high precision. This data also reveals how molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding. nih.gov

This information is invaluable for:

Absolute Structure Confirmation: Verifying the chemical connectivity and stereochemistry.

Conformational Analysis: Determining the preferred shape (conformation) of the molecule in the solid state.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the compound, which can have different physical properties.

Understanding Intermolecular Forces: Elucidating the hydrogen bonding and other non-covalent interactions that govern the crystal packing.

Table 4: Representative Crystallographic Data Obtainable from an X-ray Diffraction Study

| Parameter | Example Data |

|---|---|

| Chemical Formula | C₇H₈FNO |

| Formula Weight | 141.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 15.1 Å, β = 95° |

| Volume | 665 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.41 g/cm³ |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluoro-4-methoxyaniline |

| 3-chloro-4-fluoroaniline |

| 4-methoxyaniline |

| Acetonitrile |

| Dichloromethane |

| Ethyl Acetate |

| Formic Acid |

| Helium |

| Hexane |

| Iodine |

| Methanol |

| Nitrogen |

| Potassium Permanganate |

Applications of 4 Fluoro 2 Methoxyaniline in Advanced Materials and Specialized Chemical Synthesis

Intermediate in Pharmaceutical Development

4-Fluoro-2-methoxyaniline, also known as 4-fluoro-o-anisidine, is a versatile chemical intermediate with significant applications in the pharmaceutical industry. chemimpex.com Its unique molecular structure, featuring a fluorine atom and a methoxy (B1213986) group on the aniline (B41778) ring, imparts specific chemical properties that are highly valued in the synthesis of complex therapeutic agents. The presence of the fluorine substituent, in particular, enhances the compound's reactivity, facilitating more efficient chemical transformations crucial for the development of novel drugs. chemimpex.com

Researchers and chemists widely utilize this compound as a foundational building block in the synthesis of a variety of biologically active molecules. chemimpex.com Its structural characteristics make it an ideal starting material for creating more complex compounds with specific therapeutic functionalities. The enhanced reactivity due to its fluorine substituent is particularly beneficial for creating novel therapeutic agents. chemimpex.com This adaptability allows for its incorporation into diverse molecular scaffolds, leading to the development of new pharmaceutical candidates.

This compound serves as a key intermediate in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The synthesis of various agents targeting the central nervous system relies on the specific chemical properties of this compound. While specific drug examples are proprietary, its role as a precursor is noted in the broader context of developing treatments for a range of neurological conditions.

The development of potential anti-cancer and anti-inflammatory drugs represents a significant area of application for this compound. chemimpex.com It is a crucial component in the synthetic pathways that lead to molecules designed to inhibit cancer cell growth or modulate inflammatory responses. Its utility in this area highlights the compound's importance in creating targeted therapies for complex diseases.

One of the most notable applications of this compound is its role as a key building block in the synthesis of Osimertinib (B560133). Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat specific types of non-small-cell lung cancer. The synthesis involves a scalable continuous flow procedure for the acetylation and subsequent nitration of this compound. This process yields 4-fluoro-2-methoxy-5-nitroaniline (B580436), a critical intermediate that forms a core part of the final Osimertinib molecule.

This compound is a precursor in the preparation of ortho-substituted phenylureas, a class of compounds known to act as 5-Hydroxytryptamine (5-HT3) receptor antagonists. These antagonists are therapeutically important for managing nausea and vomiting, particularly those associated with chemotherapy and postoperative recovery. 5-HT3 receptor antagonists also play a role in the management of psychiatric disorders such as anxiety and depression through the modulation of serotonergic transmission.

As a substituted aniline, this compound is a valuable precursor for the synthesis of heterocyclic compounds, including 1,4-benzoxazinone derivatives. Aniline derivatives are foundational in various synthetic strategies to construct the benzoxazinone (B8607429) core. chemistryviews.orgbohrium.com These bicyclic heterocycles are of considerable interest in medicinal chemistry due to their wide range of biological activities, which include antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The synthesis can be achieved through methods like Rh(III)-catalyzed ortho-C–H bond carbonylation of aniline derivatives. chemistryviews.orgbohrium.com

Interactive Data Table: Applications of this compound

| Application Category | Specific Role | Resulting Compound/Class | Therapeutic Area |

| Oncology | Key Building Block | Osimertinib | Non-Small-Cell Lung Cancer |

| Oncology / Inflammation | Intermediate | Various Investigational Drugs | Anti-Cancer, Anti-Inflammatory |

| Gastroenterology / Neurology | Precursor | 5-HT3 Receptor Antagonists | Nausea, Vomiting, Anxiety |

| Neurology | Intermediate | Various Investigational Drugs | Neurological Disorders |

| Medicinal Chemistry | Precursor | 1,4-Benzoxazinone Derivatives | Various (Antimicrobial, Anticancer) |

Role in Developing Active Pharmaceutical Ingredients (APIs) and Heterocycles

This compound serves as a critical chemical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) and heterocyclic compounds. nbinno.com Its unique structure, featuring a fluorine atom and a methoxy group on an aniline ring, provides specific chemical properties beneficial for drug development. nbinno.com The presence of the fluorine atom, in particular, can enhance the metabolic stability, binding affinity, and lipophilicity of a drug molecule, making it a valuable building block in medicinal chemistry.

This compound is a key precursor in the synthesis of several therapeutic agents. nbinno.com One notable application is in the preparation of ortho-substituted phenylureas, which function as 5-Hydroxytryptamine (5-HT3) receptor antagonists. nbinno.com These antagonists are utilized in managing nausea and vomiting, particularly those associated with chemotherapy. nbinno.com Furthermore, this compound is employed in the synthesis of hydroxamic acids, which act as inhibitors for the Botulinum neurotoxin A light chain, important for developing treatments for botulism. nbinno.com

Research has identified this compound as an intermediate in the creation of biologically active molecules for potential anti-cancer and anti-inflammatory drugs. chemimpex.com For instance, it is a key intermediate in the synthesis of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase, which is under development for cancer treatment. chemicalbook.com It is also used in a process for preparing 4-fluoro-2-methoxy-5-nitroaniline, a compound that can be converted to Osimertinib, another significant anticancer agent. google.compharmaffiliates.com The versatility of this compound allows it to be a starting material for a range of complex organic molecules and heterocyclic systems, which are foundational structures in many pharmaceuticals. nbinno.comnih.gov

Table 1: Selected Pharmaceutical Applications of this compound

| Therapeutic Agent/Class | Mechanism/Use | Role of this compound |

|---|---|---|

| Ortho-substituted phenylureas | 5-HT3 receptor antagonists for treating chemotherapy-induced nausea. nbinno.com | Key building block. nbinno.com |

| Hydroxamic acids | Inhibitors of Botulinum neurotoxin A light chain for botulism treatment. nbinno.com | Utilized in synthesis. nbinno.com |

| Mereletinib | Potent inhibitor of mutant BRAFV600E kinase for cancer treatment. chemicalbook.com | Key intermediate. chemicalbook.com |

| Osimertinib | Anticancer agent. google.compharmaffiliates.com | Intermediate in the synthesis of a precursor. google.com |

Applications in Agrochemicals

The unique properties of this compound also make it a valuable compound in the agrochemical sector. chemimpex.com The introduction of fluorine into agrochemical molecules can significantly alter their biological activity. researchgate.net This is achieved by affecting parameters such as binding to target enzymes, transport to the target site, and resistance to metabolic deactivation. researchgate.net Consequently, fluorinated compounds are integral to the development of modern crop protection products. researchgate.net this compound serves as a versatile intermediate in the synthesis of various agrochemicals, contributing to the enhancement of their effectiveness. chemimpex.com

Formulation of Herbicides and Pesticides

In the formulation of agrochemicals, this compound is used as an intermediate for herbicides and pesticides. chemimpex.com Its structural features are leveraged to create more effective and stable active ingredients for crop protection. chemimpex.com The presence of the fluorine atom in the molecular structure of the final product can lead to improved efficacy and selectivity, helping to protect crops and improve yield. chemimpex.comchemimpex.com The use of such intermediates is a key strategy in the ongoing effort to develop new and more efficient solutions for weed and pest management in agriculture. researchgate.net

Specialty Chemicals and Dyes Research

Beyond pharmaceuticals and agrochemicals, this compound is a precursor in the synthesis of various specialty chemicals and dyes. nbinno.comchemimpex.com Its ability to undergo a range of chemical transformations makes it a useful starting material for creating new compounds with specific, desired functionalities. nbinno.com Researchers utilize this compound as a building block in organic synthesis to create diverse and complex chemical structures, which is crucial for innovation in chemical research. chemimpex.com

Production of Dyes and Pigments

This compound is employed in the production of specialty dyes and pigments. chemimpex.com The aniline structure is a common feature in many classes of dyes, and the specific substituents on this compound allow for the creation of dyes with particular properties. It serves as an intermediate in manufacturing dyes that can offer vibrant colors and enhanced stability compared to some traditional dyes, making them valuable in the textile and coatings industries. chemimpex.comchemimpex.com

Integration into Material Science Research

The application of this compound extends into material science, where it is integrated into the development of advanced materials like polymers and resins. chemimpex.com Its chemical structure can be exploited to impart specific, enhanced properties to these materials, contributing to innovations in various industrial applications. chemimpex.com

Development of Polymers and Resins with Enhanced Properties

In material science, this compound is used in the development of polymers and resins with improved characteristics. chemimpex.com Its integration into polymer structures can contribute to enhanced thermal stability and chemical resistance. chemimpex.com These properties are highly beneficial for materials used in demanding industrial environments. chemimpex.com

Table 2: Summary of Applications in Specialty Chemicals and Materials

| Sector | Application | Role of this compound | Resulting Properties |

|---|---|---|---|

| Agrochemicals | Herbicides and Pesticides | Intermediate in synthesis. chemimpex.com | Enhanced effectiveness and crop protection. chemimpex.com |

| Specialty Chemicals | Dyes and Pigments | Precursor in production. chemimpex.comchemimpex.com | Vibrant colors, improved stability. chemimpex.com |

| Material Science | Polymers and Resins | Integrated into development. chemimpex.com | Enhanced thermal stability and chemical resistance. chemimpex.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-fluoro-2-methoxy-5-nitroaniline |

| Hydroxamic acids |

| Mereletinib |

| Osimertinib |

Environmental and Toxicological Research Aspects

Environmental Fate Studies of Related Compounds

The environmental fate of a chemical encompasses its transport, distribution, and transformation in various environmental compartments. For aniline (B41778) and its derivatives, their behavior in the environment is influenced by factors such as soil composition, water content, pH, and microbial activity. nih.gov

Substituted anilines can enter the environment through industrial effluents and agricultural runoff. nih.gov Once released, their persistence and mobility are key determinants of their environmental impact. For instance, chloroanilines, which share structural similarities with 4-Fluoro-2-methoxyaniline, are known to be persistent in aquatic environments and can be transported over long distances. nih.gov The presence of the fluorine atom in this compound is expected to influence its environmental stability due to the strength of the carbon-fluorine bond. ucd.ie

Studies on various substituted anilines have shown that their binding to soil and sediment can vary significantly. After a 24-hour incubation period, the binding of different anilines to soil ranged from 34% to 66%. researchgate.net This binding is a crucial process that affects their bioavailability and potential for leaching into groundwater. The methoxy (B1213986) group in this compound may also influence its adsorption characteristics in soil.

The following table summarizes the environmental fate characteristics of related aniline compounds, providing a basis for predicting the behavior of this compound.

| Compound Family | Persistence | Mobility & Transport | Binding to Soil/Sediment |

| Anilines | Can be readily biodegradable under aerobic conditions, but can persist in anaerobic environments. europa.eu | Potential for leaching into groundwater. mdpi.com | Significant binding to humic acids in soil, forming non-extractable residues. europa.eu |

| Chloroanilines | Considered persistent in aquatic environments. nih.gov | Can undergo long-range transport. nih.gov | Adsorbs to suspended particles in water bodies. nih.gov |

| Fluoroaromatics | The strong C-F bond often confers high stability and recalcitrance to microbial degradation. ucd.iemdpi.com | Dependent on other functional groups and environmental conditions. | Information is limited but expected to be influenced by overall molecular properties. |

Transformation and Degradation Pathways in Environmental Systems

The transformation and degradation of this compound in the environment are likely to be mediated by both microbial and abiotic processes. Biodegradation is a major mechanism for the removal of organic pollutants from contaminated sites. nih.gov

Microbial degradation of aromatic compounds often proceeds through pathways involving initial oxygenation and subsequent ring cleavage. nih.gov For aniline, degradation pathways are well-established and typically involve the action of enzymes like aniline dioxygenase. nih.gov In the case of fluorinated aromatic compounds, the presence of the fluorine atom can significantly affect the rate and pathway of degradation. While the carbon-fluorine bond is generally resistant to cleavage, microorganisms have evolved strategies to metabolize these compounds. mdpi.comsemanticscholar.org This can occur through initial attack at other non-fluorinated parts of the molecule. mdpi.com

For this compound, a plausible initial step in microbial degradation could be hydroxylation of the aromatic ring, a common reaction in the breakdown of aromatic compounds. This could be followed by ring cleavage. The methoxy group might also be a site for initial enzymatic attack. It is important to note that the degradation of substituted anilines can sometimes lead to the formation of persistent and potentially more toxic transformation products. researchgate.net

The table below outlines potential degradation pathways for compounds related to this compound.

| Degradation Pathway | Description | Relevant Compound Classes |

| Aerobic Biodegradation | Microbial breakdown in the presence of oxygen, often initiated by dioxygenases leading to catechol formation and subsequent ring cleavage. nih.gov | Anilines, Substituted Anilines |

| Anaerobic Degradation | Slower degradation in the absence of oxygen, with potential for defluorination under certain conditions. researchgate.net | Fluoroaromatic compounds |

| Photolysis | Degradation by sunlight, which can be a significant process for some anilines in surface waters. researchgate.net | Anilines |

| Acylation in Soil | Formation of acylated derivatives in soil, as observed with 4-isopropylformanilide from the corresponding aniline. researchgate.net | Anilines |

Formation of Non-Extractable Residues in Soil Organic Matter

A significant process affecting the long-term fate of anilines in soil is the formation of non-extractable residues (NERs), also known as bound residues. europa.eu NERs are chemical residues that cannot be extracted from the soil matrix using conventional solvent extraction methods. nih.govresearchgate.net The formation of NERs is a critical aspect of environmental risk assessment as it can lead to the underestimation of the total environmental concentration of a chemical and its metabolites. umweltbundesamt.de

Aniline and its derivatives have a high propensity to form NERs by covalently binding to soil organic matter, particularly humic substances. europa.eu This binding is often irreversible and can significantly reduce the bioavailability and mobility of the compound. For aniline, a large proportion, around 80%, has been shown to become bound to humic acids, making it less accessible for degradation. europa.eu

The formation of NERs for this compound is highly probable due to the reactive nature of the aniline functional group. The process can occur through several mechanisms, including enzymatic and abiotic oxidative coupling reactions. The formation of these bound residues has important implications, as they represent a long-term reservoir of the chemical in the soil, with the potential for slow release over time. researchgate.net

The following table summarizes key aspects of NER formation for aniline-related compounds.

| Aspect of NER Formation | Description | Significance |

| Mechanism | Covalent bonding to soil organic matter (humic substances) through oxidative coupling reactions. europa.eu | Reduces bioavailability and mobility of the compound. |

| Extent | Can be a major fate process for anilines, with a large fraction of the applied chemical becoming non-extractable. europa.eu | Leads to long-term persistence of residues in the soil. |

| Quantification | Requires the use of isotope-labeled compounds (e.g., ¹⁴C) for accurate measurement. nih.govresearchgate.net | Important for a complete understanding of the environmental fate. |

| Remobilization | There is a potential for the slow release of bound residues over time, which could pose a long-term risk. researchgate.net | Contributes to the overall persistence of the chemical in the environment. |

Toxicity and Carcinogenicity Assessments of Metabolites/Related Compounds

The toxicity of this compound and its potential metabolites is a key consideration for human health and ecological risk assessment. While specific toxicological data for this compound are scarce, information from related fluoroanilines and anilines provides a basis for concern. Aniline itself is known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. mdpi.com

Studies on fluoroanilines have indicated potential toxicity. For example, research on the earthworm Eisenia veneta exposed to 4-fluoroaniline (B128567) showed biochemical changes that could be used as biomarkers for xenobiotic toxicity. nih.govresearchgate.net The presence of the fluorine atom can influence the metabolic pathways of a compound, sometimes leading to the formation of toxic metabolites. nih.govresearchgate.net For instance, the metabolism of some fluorine-containing drugs can produce fluoroacetic acid, a highly toxic compound that disrupts the Krebs cycle. nih.gov

The carcinogenicity of aniline and some of its derivatives is also a concern. While aniline itself is classified as a probable human carcinogen, the carcinogenic potential of its various substituted forms can differ. The metabolites of anilines are often implicated in their toxic and carcinogenic effects. Therefore, understanding the metabolic fate of this compound is crucial for assessing its potential health risks.

The table below presents a summary of toxicological findings for related compounds.

| Compound/Metabolite | Observed Toxic Effects |

| Aniline | Methemoglobinemia, potential carcinogenicity. mdpi.com |

| 4-Fluoroaniline | Induced biochemical changes in earthworms, indicating toxicity. nih.govresearchgate.net |

| Fluoroacetic Acid (potential metabolite) | Highly toxic, disrupts the Krebs cycle. nih.gov |

| Haloanilines | Have been shown to induce in vitro nephrotoxicity. semanticscholar.org |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Process Intensification

The industrial demand for 4-Fluoro-2-methoxyaniline and its derivatives has spurred research into more efficient, scalable, and safer manufacturing processes. A significant area of development is the move from traditional batch processing to continuous flow synthesis.

Key advancements include the development of a scalable, telescoped continuous flow procedure for the acetylation and subsequent nitration of this compound. acs.orgresearchgate.net This process yields 4-fluoro-2-methoxy-5-nitroaniline (B580436), a critical building block for the synthesis of osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. acs.orgresearchgate.net Continuous flow processing offers significant advantages over batch methods for hazardous reactions like nitration, mitigating risks such as thermal runaway and the explosivity of intermediates. researchgate.net

Researchers have investigated different nitration regimes, including kinetically controlled methods using acetic acid/aqueous nitric acid and mass-transfer-limited methods with water-free mixtures. researchgate.net The optimization of process parameters such as reaction time, temperature, and reagent concentration in microreactor platforms has led to significant improvements in yield and purity. acs.orgresearchgate.net For instance, one study successfully telescoped the acetylation and nitration steps, achieving an 82% isolated yield at a laboratory scale and scaling up to an 83% yield at a pilot scale with a throughput of 2 mol/h. researchgate.net Another approach utilizes microchannel reactors for the synthesis of related compounds like 4-fluoro-2-nitroaniline, demonstrating high efficiency and safety. google.com

Traditional synthetic routes often involve the reduction of 4-fluoro-2-nitroanisole (B1348801) using reagents like palladium on carbon or zinc. nbinno.com A patented process outlines a multi-step synthesis beginning with 2,4-difluoro-1-nitrobenzene to produce 4-fluoro-2-methoxy-1-nitrobenzene, which is then reduced using Raney Ni and hydrogen gas to yield this compound. google.com

Table 1: Comparison of Synthetic Methodologies for this compound Derivatives

| Methodology | Key Features | Advantages | Associated Compound |

|---|---|---|---|

| Continuous Flow Synthesis | Utilizes microreactors; telescoped acetylation and nitration. acs.orgresearchgate.net | Enhanced safety for hazardous reactions, improved scalability, higher throughput and yield. researchgate.net | 4-Fluoro-2-methoxy-5-nitroaniline |

| Batch Process with Reduction | Reduction of a nitro-precursor (e.g., 4-fluoro-2-nitroanisole). nbinno.com | Established and well-understood chemical transformation. | This compound |

| Patented Multi-step Synthesis | Involves protection, nitration, and deprotection steps. google.com | Controlled synthesis pathway for specific isomers. | 4-Fluoro-2-methoxy-5-nitroaniline |

Exploration of New Catalytic Applications

While this compound is not typically a catalyst itself, its role as a key building block is crucial for creating more complex molecules with potential catalytic activities. Research is moving towards using this and similar aniline (B41778) derivatives in the synthesis of novel ligands for transition metal catalysis or as precursors for organocatalysts.

The versatile structure of this compound, featuring amine, fluoro, and methoxy (B1213986) groups, allows for various chemical transformations such as bromination and nitration. nbinno.com This functional group tolerance makes it an ideal starting material for constructing sophisticated molecular architectures. These resultant molecules, such as substituted quinoxalines, can be investigated for their catalytic properties in various organic transformations. mdpi.com The development of computational tools and machine learning algorithms is accelerating the discovery of new organocatalysts, a field where derivatives of this compound could serve as foundational scaffolds. beilstein-journals.org

Expansion into Novel Biological and Material Science Applications

The unique electronic properties imparted by the fluorine and methoxy substituents make this compound a valuable precursor for compounds in pharmaceuticals, agrochemicals, and material science. chemimpex.com

In the pharmaceutical sector, it is a key intermediate in the synthesis of a range of biologically active molecules. chemimpex.com Notable applications include its use in preparing:

Oncology Therapeutics : It is a building block for drugs like osimertinib and Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase for cancer treatment. researchgate.netchemicalbook.com

Neurological Agents : The compound is used to synthesize drugs targeting neurological disorders. chemimpex.com

5-HT3 Receptor Antagonists : It is a building block for ortho-substituted phenylureas, which are used to manage nausea and vomiting associated with chemotherapy. nbinno.com

Botulinum Neurotoxin Inhibitors : It is utilized in the synthesis of hydroxamic acids that act as inhibitors for the Botulinum neurotoxin A light chain. nbinno.com

Beyond pharmaceuticals, its applications are expanding:

Agrochemicals : It is used in formulating more effective herbicides and pesticides. chemimpex.com

Dyes and Pigments : The compound serves as a precursor for specialty dyes, contributing to more stable and vibrant colors. chemimpex.com

Material Science : this compound is being integrated into the development of advanced polymers and resins, enhancing thermal stability and chemical resistance in the resulting materials. chemimpex.com

Table 2: Applications of this compound

| Field | Specific Application | Resulting Product/Effect |

|---|---|---|

| Pharmaceuticals | Intermediate for oncology drugs. researchgate.netchemicalbook.com | Osimertinib, Mereletinib |

| Building block for neurological agents. chemimpex.com | Drugs for neurological disorders | |

| Precursor for 5-HT3 antagonists. nbinno.com | Anti-nausea medication | |

| Agrochemicals | Formulation of crop protection agents. chemimpex.com | Enhanced herbicides and pesticides |

| Dyes & Pigments | Precursor for specialty dyes. chemimpex.com | Stable, vibrant colorants |

| Material Science | Monomer/additive in polymer synthesis. chemimpex.com | Polymers with enhanced thermal and chemical resistance |

Advanced Spectroscopic and Computational Approaches

A thorough understanding of the molecular structure and properties of this compound is essential for optimizing its synthesis and predicting its reactivity and potential applications. Advanced spectroscopic and computational methods are critical in this endeavor.

While standard spectroscopic data are available, emerging research will likely apply more sophisticated techniques for deeper analysis. This includes advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques for unambiguous structural elucidation and conformational analysis of its derivatives.

Computational chemistry offers powerful predictive capabilities. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure, molecular orbitals, and reactivity indices of this compound. This information helps in predicting reaction outcomes and designing novel synthetic pathways. Public databases like PubChem provide computed properties such as IUPAC name, InChIKey, and molecular weight, which serve as a baseline for more advanced computational studies. nih.gov These computational approaches are also integral to the modern design of catalysts and bioactive molecules derived from this versatile intermediate. beilstein-journals.org

Table 3: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈FNO | nih.gov |

| Molecular Weight | 141.14 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChIKey | BNRRMRUVYDETQC-UHFFFAOYSA-N | nih.gov |

| Boiling Point | 215 °C | nbinno.com |

| Density | 1.176 g/cm³ (at 20°C) | nbinno.com |

Q & A

What are the optimal synthetic methodologies for 4-Fluoro-2-methoxyaniline, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves nucleophilic aromatic substitution or catalytic hydrogenation. For example, a telescoped continuous flow procedure optimizes the acetylation and nitration steps, achieving higher yields (85–90%) compared to batch methods. Key parameters include: